molecular formula C9H10OS B14046307 1-(3-Mercaptophenyl)propan-1-one

1-(3-Mercaptophenyl)propan-1-one

Cat. No.: B14046307
M. Wt: 166.24 g/mol
InChI Key: JEEKKOCWSSPBQS-UHFFFAOYSA-N
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Description

1-(3-Mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H10OS It is characterized by the presence of a mercapto group (-SH) attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Mercaptophenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-mercaptophenylboronic acid with propanone under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation of the mercapto group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(3-Mercaptophenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Mercaptophenyl)propan-1-one involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

  • 1-(3-Ethoxy-5-mercaptophenyl)propan-1-one
  • 1-Phenyl-3-(phenylamino)propan-1-one

Comparison: 1-(3-Mercaptophenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of both a mercapto and a carbonyl group

Properties

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

1-(3-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H10OS/c1-2-9(10)7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3

InChI Key

JEEKKOCWSSPBQS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)S

Origin of Product

United States

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